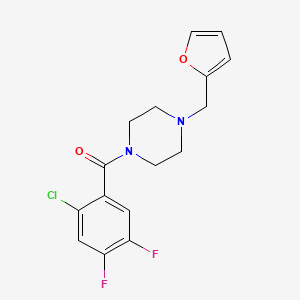

![molecular formula C30H34N2O3 B4631128 N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-N-(4-methoxyphenyl)-4-methylbenzamide CAS No. 694463-32-6](/img/structure/B4631128.png)

N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-N-(4-methoxyphenyl)-4-methylbenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions including condensation and cyclization processes. A notable synthesis pathway involves the Hantzsch synthesis, which can lead to unexpected product formation under certain conditions, showcasing the complexity and unpredictability of organic synthesis reactions (Filipan-Litvić et al., 2007). Additionally, the incorporation of dimethylaminophenyl and methoxyphenyl groups can be achieved through various synthetic routes, highlighting the flexibility and adaptability in achieving the desired structural motifs (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction and DFT calculations, providing insights into the influence of intermolecular interactions on molecular geometry. For instance, studies have shown how crystal packing and dimerization impact the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the compound often lead to various intermediates and products, influenced by the reactants' nature and the reaction conditions. For example, the reaction of O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines in acetonitrile can lead to different products depending on the reaction medium, showcasing the compound's reactivity and the significance of reaction conditions (Fishbein & McCLELLAND, 1995).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments and applications. The crystal structure analysis, in particular, provides valuable information about the molecular conformation and the potential for intermolecular interactions, which are crucial for the compound's physical characteristics and its applications (Shi et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for the compound's applications in synthesis and material science. Studies on similar compounds have highlighted the importance of N-phenyl substitutions and the effects of different substituents on the compound's fluorescence and photochemical behavior, illustrating the diverse chemical properties that can be manipulated for specific purposes (Yang, Chiou, & Liau, 2002).

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Polyimides

Compounds similar to N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-N-(4-methoxyphenyl)-4-methylbenzamide have been involved in the synthesis and characterization of novel polyimides. These polymers, derived from aromatic diamines and dianhydrides, exhibit high thermal stability, solubility in organic solvents, and desirable mechanical properties. Such materials find applications in high-performance plastics, coatings, and electronic materials due to their exceptional thermal resistance and mechanical strength (Butt et al., 2005).

Novel Cyclic Dipeptidyl Ureas Synthesis

Aminocarbonyl compounds, related to the given chemical structure, have been utilized in the synthesis of novel cyclic dipeptidyl ureas. These compounds represent a new class of pseudopeptidic triazines, indicating potential for biochemical applications, including as peptidomimetics or in drug design, showcasing the versatility of these chemical frameworks in synthesizing biologically relevant molecules (Sañudo et al., 2006).

Fluorescence Enhancement Studies

The introduction of N-phenyl substituents in aromatic compounds, similar to the functionalities present in the compound of interest, has been shown to significantly enhance fluorescence properties. This "amino conjugation effect" leads to applications in developing fluorescent materials for optical devices, sensors, and molecular probes, demonstrating the compound's potential in photophysical research (Yang et al., 2002).

Molecular Structure and Reactivity Studies

Compounds with similar structural motifs have been explored for their molecular structures and reactivity, offering insights into their behavior in various chemical environments. Such studies are crucial for understanding the fundamental properties of these compounds, which can inform their applications in catalysis, material science, and organic synthesis (Karabulut et al., 2014).

Propriétés

IUPAC Name |

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O3/c1-21-11-13-24(14-12-21)28(33)32(25-15-17-26(35-4)18-16-25)30(19-6-5-7-20-30)29(34)31-27-22(2)9-8-10-23(27)3/h8-18H,5-7,19-20H2,1-4H3,(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSVUAVOTHMUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC)C3(CCCCC3)C(=O)NC4=C(C=CC=C4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101120751 | |

| Record name | N-[1-[[(2,6-Dimethylphenyl)amino]carbonyl]cyclohexyl]-N-(4-methoxyphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101120751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-[[(2,6-Dimethylphenyl)amino]carbonyl]cyclohexyl]-N-(4-methoxyphenyl)-4-methylbenzamide | |

CAS RN |

694463-32-6 | |

| Record name | N-[1-[[(2,6-Dimethylphenyl)amino]carbonyl]cyclohexyl]-N-(4-methoxyphenyl)-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694463-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-[[(2,6-Dimethylphenyl)amino]carbonyl]cyclohexyl]-N-(4-methoxyphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101120751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4631071.png)

![methyl 6-cyclopropyl-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4631077.png)

![N~2~-(2,5-dimethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4631084.png)

![2-phenyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B4631094.png)

![N-[3-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B4631100.png)

![N-cyclopentyl-2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4631110.png)

![1-(2-furoyl)-4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine](/img/structure/B4631116.png)

![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B4631132.png)

![ethyl 4-cyano-5-({[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}amino)-2-methyl-3-furoate](/img/structure/B4631140.png)

![methyl 5-(aminocarbonyl)-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4631141.png)